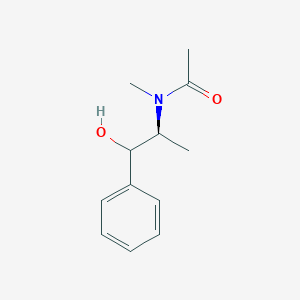
rac N-Acetyl-Pseudoephedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac N-Acetyl-Pseudoephedrine: is a racemic N-acetylated analogue of the non-selective adrenergic agonist Pseudoephedrine . This compound is of significant interest due to its structural similarity to Pseudoephedrine, a well-known decongestant and stimulant. The racemic form means it contains equal amounts of both enantiomers, which can have different biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac N-Acetyl-Pseudoephedrine typically involves the acetylation of Pseudoephedrine. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is usually conducted under mild conditions to avoid decomposition of the product.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent extraction and crystallization are commonly used to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: : rac N-Acetyl-Pseudoephedrine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Can lead to the formation of N-acetyl-ephedrone.
Reduction: Can yield N-acetyl-ephedrine.
Substitution: Can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac N-Acetyl-Pseudoephedrine has a wide range of applications in scientific research:
Mechanism of Action
rac N-Acetyl-Pseudoephedrine exerts its effects primarily through interaction with adrenergic receptors. It acts as an agonist at alpha and beta adrenergic receptors, leading to vasoconstriction and bronchodilation . This mechanism is similar to that of Pseudoephedrine, but the acetylation can alter its pharmacokinetic properties and receptor affinity .
Comparison with Similar Compounds
Similar Compounds
Pseudoephedrine: A non-selective adrenergic agonist used as a decongestant.
Ephedrine: Another adrenergic agonist with similar effects but stronger central nervous system stimulation.
N-Acetyl-Ephedrine: An acetylated derivative of Ephedrine with similar properties.
Uniqueness: : rac N-Acetyl-Pseudoephedrine is unique due to its racemic nature and acetylation, which can influence its pharmacological profile and make it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m0/s1 |
InChI Key |
ZZGMTCKULVMTDB-QHGLUPRGSA-N |
Isomeric SMILES |
C[C@@H](C(C1=CC=CC=C1)O)N(C)C(=O)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















